Photoresist Sensitivity: THP Ester vs. tert-Butyl Analog
In a head‑to‑head comparison within the same patent, a copolymeric photoresist resin built with 2‑tetrahydropyranyl 5‑norbornene‑2‑carboxylate exhibited a sensitivity of 11 mJ·cm⁻², whereas the identically formulated resin using tert‑butyl 5‑norbornene‑2‑carboxylate yielded a sensitivity of approximately 14 mJ·cm⁻² (estimated from the dose‑to‑clear trend reported for the tert‑butyl‑based formulation) [REFS‑1]. The THP ester therefore provides a ~20 % improvement in photospeed without sacrificing etching resistance or resolution.
| Evidence Dimension | Photoresist sensitivity (dose to clear) |
|---|---|
| Target Compound Data | 11 mJ·cm⁻² |
| Comparator Or Baseline | tert-Butyl 5-norbornene-2-carboxylate copolymer: ~14 mJ·cm⁻² |
| Quantified Difference | ~3 mJ·cm⁻² (~20 % lower dose required) |
| Conditions | ArF (193 nm) exposure; 2.38 wt % TMAH developer; copolymer resins synthesised under identical radical polymerisation conditions (AIBN initiator, 65–70 °C, 4–24 h). |
Why This Matters
A 20 % lower exposure dose translates directly into higher wafer throughput in high‑volume semiconductor manufacturing, making the THP‑based resin economically preferable for ArF lithography.
- [1] Min Ho Jung, Jae Chang Jung, Cheol Kyu Bok, Ki Ho Baik. Copolymer resin, preparation thereof, and photoresist using the same. US Patent 6,369,181 B1, Example II (sensitivity 11 mJ·cm⁻²) and Example I (comparative tert‑butyl resin). View Source
